N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide
Description
N-{3-[Acetyl(methyl)amino]phenyl}-3-methylbenzamide is a benzamide derivative characterized by a 3-methyl substituent on the benzamide core and a 3-[acetyl(methyl)amino]phenyl group attached to the amide nitrogen.
Key structural features of this compound include:
- A 3-methyl group on the benzamide ring, which may enhance lipophilicity and influence molecular packing (as seen in related compounds with melting points >200°C ).
- This group differentiates it from simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which lacks the acetylated amine .
Properties
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-4-7-14(10-12)17(21)18-15-8-5-9-16(11-15)19(3)13(2)20/h4-11H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZWQWQKHONXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide typically involves the acylation of an amine group. One common method is the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(3-aminophenyl)acetamide under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and a base like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl(methyl)amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl(methyl)amino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing biological processes and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Yield and Stability : The thiourea-linked analog exhibits moderate yield (64%), suggesting that sterically demanding substituents may reduce reaction efficiency. The absence of data for the target compound highlights the need for optimized synthetic protocols.
- Melting Points: Derivatives with rigid substituents (e.g., imidazolidinone in ) show higher melting points (>200°C), likely due to intermolecular hydrogen bonding. The target compound’s acetyl(methyl)amino group may similarly enhance crystallinity.
Structural and Functional Differences
- Substituent Effects: Electron-Withdrawing Groups: Nitro-substituted analogs (e.g., N-(3-methylphenyl)-3-nitrobenzamide ) may exhibit reduced solubility compared to acetylated amines due to stronger dipole interactions. Hydrogen-Bonding Capacity: The acetyl(methyl)amino group in the target compound provides both hydrogen-bond acceptors (carbonyl) and donors (N–H), contrasting with non-acylated amines in simpler derivatives .
- Biological Relevance : While direct activity data are unavailable, structurally related benzamides show roles in kinase inhibition (e.g., TAK632 stabilizes BRAF dimers ). The target compound’s acetyl group may modulate binding to hydrophobic kinase pockets.
Methodological Insights
- Synthesis: Amide bond formation via benzoyl chloride-amine coupling is a standard approach, as demonstrated for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . However, steric hindrance from the 3-[acetyl(methyl)amino]phenyl group may necessitate alternative coupling reagents or elevated temperatures.
- Characterization : X-ray crystallography (utilizing SHELX or WinGX software) is critical for confirming stereochemistry, as seen in analogous compounds .
Biological Activity
N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features an amide functional group attached to a phenyl ring, which is further substituted with an acetyl(methyl)amino group. This configuration suggests potential interactions with various biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C15H16N2O |
| Molecular Weight | 244.30 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not established |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, affecting various biochemical pathways.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be pivotal in therapeutic applications.
- Receptor Interaction : Potential interactions with G-protein coupled receptors (GPCRs) have been noted, indicating possible roles in neurotransmission and signaling pathways.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies have suggested that the compound possesses antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial for conditions such as arthritis.
- Analgesic Properties : The compound may also demonstrate pain-relieving effects, warranting further investigation into its use as an analgesic agent.
Case Studies and Research Findings
- Antimicrobial Studies : A study assessed the antimicrobial efficacy of various benzamide derivatives, including this compound. Results indicated moderate activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics .
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties showed that the compound could inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory disorders .
- Analgesic Evaluation : In animal models, the compound exhibited significant analgesic effects, reducing pain responses in a dose-dependent manner .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Analgesic Activity |
|---|---|---|---|
| N-{4-[acetyl(methyl)amino]phenyl}-3-aminobenzamide | Moderate | Low | Moderate |
| N-{3-[acetyl(methyl)amino]phenyl}-4-methylbenzamide | High | Moderate | High |
Q & A
Q. What synthetic methodologies are recommended for N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via amide coupling between substituted anilines and benzoyl chlorides. A common approach involves reacting 3-[acetyl(methyl)amino]aniline with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . Key factors affecting yield include:
| Factor | Impact |
|---|---|
| Solvent | Polar aprotic solvents (e.g., DCM) enhance reactivity by stabilizing intermediates. |
| Temperature | Room temperature minimizes side reactions (e.g., hydrolysis of acyl chloride). |
| Base | Triethylamine scavenges HCl, driving the reaction forward. |
Alternative routes may use activating agents like HATU or EDCI for coupling carboxylic acids with amines, but these methods require optimization to avoid racemization or over-activation .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR verify the presence of acetyl(methyl)amino (δ ~2.1–3.0 ppm for methyl groups) and benzamide (δ ~7.3–8.1 ppm for aromatic protons) moieties.
- X-ray Crystallography : Resolves spatial conformation, as demonstrated in studies of analogous benzamides (e.g., bond angles of 109.5° for methyl groups in N-(3-Methylphenyl)benzamide) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H] ion at m/z calculated for CHNO: 282.14).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzamide derivatives?
Answer: Discrepancies in biological data (e.g., serotonin receptor modulation vs. no activity) may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms.
- Compound Purity : Impurities >5% can skew results; HPLC purity ≥98% is recommended .
- Structural Analogues : Subtle substituent changes (e.g., chloro vs. methyl groups) alter binding.
Q. Methodological Solutions :
Q. What computational strategies predict the binding interactions of this compound with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., serotonin receptors). Key steps:
- Prepare the ligand (protonation states optimized at pH 7.4).
- Define the binding pocket using crystallographic data (e.g., PDB: 6WGT for 5-HT).
- Score poses using force fields (e.g., AMBER).
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .
Example Finding : The acetyl(methyl)amino group may form hydrogen bonds with Ser159 in 5-HT, while the 3-methylbenzamide enhances hydrophobic interactions .
Q. How can researchers optimize the synthesis of this compound to address low yields in scale-up?
Answer: Challenges :
- Scale-up Effects : Reduced mixing efficiency and heat dissipation.
- Byproduct Formation : Hydrolysis of acyl chloride intermediates.
Q. Solutions :
| Approach | Detail |
|---|---|
| Flow Chemistry | Continuous flow reactors improve heat/mass transfer, enabling gram-scale synthesis . |
| In-situ Activation | Use CDI (1,1'-carbonyldiimidazole) to generate active carbonyl intermediates, reducing hydrolysis . |
| Process Analytics | PAT (Process Analytical Technology) tools monitor reaction progress in real-time . |
Q. What structural modifications to this compound could enhance its pharmacokinetic profile?
Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to improve solubility (logP reduction from ~3.2 to ~2.5).
- Metabolic Stability : Fluorination at the benzamide ring slows CYP450-mediated oxidation .
- Bioisosteric Replacement : Replace acetyl(methyl)amino with sulfonamide to enhance metabolic resistance .
Validation : In vitro microsomal stability assays (human liver microsomes) and PK studies in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
